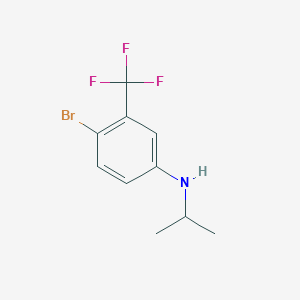

4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline

Übersicht

Beschreibung

4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline (4-Br-NIP-TFA) is an important organic compound used in the synthesis of a variety of compounds for scientific research. 4-Br-NIP-TFA is a colorless liquid with a pungent odor, and is soluble in most organic solvents. It is a versatile reagent used in organic synthesis, and its use has been increasing in recent years due to its low cost and availability.

Wissenschaftliche Forschungsanwendungen

Vibrational Analysis and Potential NLO Material

4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline, along with similar compounds, has been studied for its vibrational properties using Fourier Transform-Infrared and Fourier Transform-Raman techniques. This research provides insights into the electronic effects of substituents on aniline structures and their impact on vibrational spectra. The findings suggest potential applications in Non-Linear Optical (NLO) materials, an important area in photonics and telecommunications. (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017)

Synthesis of Quinolines

Research into the acid-catalyzed cyclization-condensation of anilines, including this compound, with specific reagents has led to the formation of various quinolines. This process highlights the compound's utility in synthesizing structurally diverse quinolines, compounds often used in pharmaceuticals and agrochemicals. (Marull & Schlosser, 2003)

Halogenation and Bromination Techniques

Studies have been conducted on the halogenation and bromination processes involving this compound. These processes are fundamental in organic synthesis, leading to the production of various aromatic compounds used in different scientific applications. (Fox, Hallas, Hepworth, & Paskins, 2003)

Applications in Electron Transport Materials

N-(Nitrofluorenylidene)anilines, synthesized from nitrofluorenones and substituted anilines, including this compound, have shown potential as electron transport materials in positive charge electrophotography. This application is significant in the field of materials science and photocopier technology. (Matsui, Fukuyasu, Shibata, & Muramatsu, 1993)

Safety and Hazards

- Safety Data Sheet (SDS) : Available here.

Wirkmechanismus

Target of Action

The primary target of 4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline is the sphingosine-1-phosphate (S1P) receptors . These receptors play a crucial role in the immune system, particularly in the regulation of lymphocyte trafficking .

Mode of Action

The compound acts as an agonist on four of the five known S1P receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the S1P receptors, triggering a response.

Biochemical Pathways

The activation of S1P receptors by this compound can affect various biochemical pathways. One of the key pathways influenced is the regulation of lymphocyte trafficking . This can have downstream effects on immune response and inflammation.

Result of Action

The activation of S1P receptors by this compound can lead to changes at both the molecular and cellular levels. For instance, it can influence the movement and function of lymphocytes, which are a type of white blood cell .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions can help maintain the stability and efficacy of the compound.

Eigenschaften

IUPAC Name |

4-bromo-N-propan-2-yl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF3N/c1-6(2)15-7-3-4-9(11)8(5-7)10(12,13)14/h3-6,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXVOQUZHKHZDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=C(C=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3033656.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide](/img/structure/B3033657.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B3033658.png)

![(2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3033664.png)